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molecular formula C19H23NO B3231816 1-Benzyl-4-P-tolyl-piperidin-4-OL CAS No. 13299-35-9

1-Benzyl-4-P-tolyl-piperidin-4-OL

Cat. No. B3231816
M. Wt: 281.4 g/mol
InChI Key: AZGNTLLAVWZVIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04188396

Procedure details

30 g of N-benzyl-4-hydroxy-4-(4-methylphenyl)-piperidine in a mixture of equal parts of ethyl acetate and ethanol with palladium (5% on charcoal) is hydrogenated until one equivalent of hydrogen has been absorbed to give 4-hydroxy-4-(4-methylphenyl)-piperidine, m.p. 137°-138° (from ethyl acetate).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][C:11]([OH:21])([C:14]2[CH:19]=[CH:18][C:17]([CH3:20])=[CH:16][CH:15]=2)[CH2:10][CH2:9]1)C1C=CC=CC=1.C(OCC)(=O)C.[H][H]>[Pd].C(O)C>[OH:21][C:11]1([C:14]2[CH:19]=[CH:18][C:17]([CH3:20])=[CH:16][CH:15]=2)[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(C1=CC=C(C=C1)C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
has been absorbed

Outcomes

Product
Name
Type
product
Smiles
OC1(CCNCC1)C1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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